

Spectroscopic Profile of N-Boc-2-piperidinecarboxylic Acid: A Technical Guide

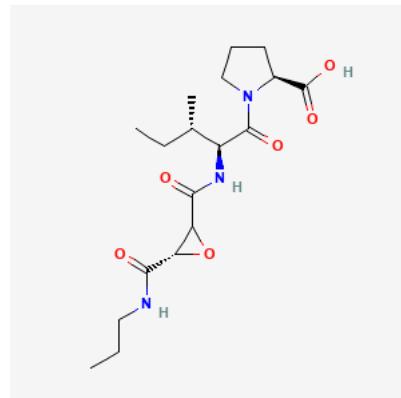
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Boc-2-piperidinecarboxylic acid

Cat. No.: B130423

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-2-piperidinecarboxylic acid**, a key building block in pharmaceutical and organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Compound Identification

Parameter	Value
Compound Name	N-Boc-2-piperidinecarboxylic acid
Synonyms	(R)-(+)-N-Boc-2-piperidinecarboxylic Acid, Boc-D-Pip-OH
CAS Number	28697-17-8 (for R-enantiomer) [1] [2] [3] , 98303-20-9 (for racemate) [4] [5]
Molecular Formula	C ₁₁ H ₁₉ NO ₄ [1] [2] [3]
Molecular Weight	229.27 g/mol [1] [2] [3]

Chemical Structure

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **N-Boc-2-piperidinecarboxylic acid**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.71	s	1H	-COOH
4.61	d, $J = 28.8$ Hz	1H	H-2
3.82	d, $J = 12$ Hz	1H	H-6 (axial)
2.93	m	1H	H-6 (equatorial)
2.06	s	1H	H-3 (axial)
1.62	m	3H	H-3 (eq), H-4, H-5
1.39	m	11H	-C(CH ₃) ₃ , H-4, H-5

Data sourced from ChemicalBook.[\[2\]](#)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Source: Sigma-Aldrich Co. LLC.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
Data not explicitly provided in numerical format in search results, but a spectrum is available from the source.	Assignments would correspond to the 11 carbon atoms in the molecule: the carboxylic acid carbon, the Boc-carbonyl carbon, the quaternary carbon of the Boc group, the methyl carbons of the Boc group, and the five carbons of the piperidine ring.

IR (Infrared) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm ⁻¹)	Description of Absorption
Specific peak values not detailed in search results. A typical spectrum would show:	
~3300-2500	O-H stretch (broad, carboxylic acid)
~2980-2850	C-H stretch (aliphatic)
~1740	C=O stretch (Boc carbonyl)
~1700	C=O stretch (carboxylic acid)
~1400-1150	C-N and C-O stretches

Data sourced from PubChem, originally from Bio-Rad Laboratories, Inc. and Acros Organics.[\[1\]](#)

Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/z	Ion
229.1	[M] ⁺ (molecular ion) [2]
230.1	[M+H] ⁺ (protonated molecule)
252.1	[M+Na] ⁺ (sodium adduct)
174.1	[M-C ₄ H ₉ O] ⁺ (loss of tert-butoxy group)
129.1	[M-Boc] ⁺ (loss of Boc group)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A small quantity (typically 5-10 mg) of **N-Boc-2-piperidinecarboxylic acid** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A common standard, tetramethylsilane (TMS), is often added to the solvent by the manufacturer to serve as an internal reference (0 ppm).
- Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse sequence is used to acquire the free induction decay (FID).
 - The number of scans can be varied to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.
 - A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired FIDs are Fourier transformed to generate the NMR spectra. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

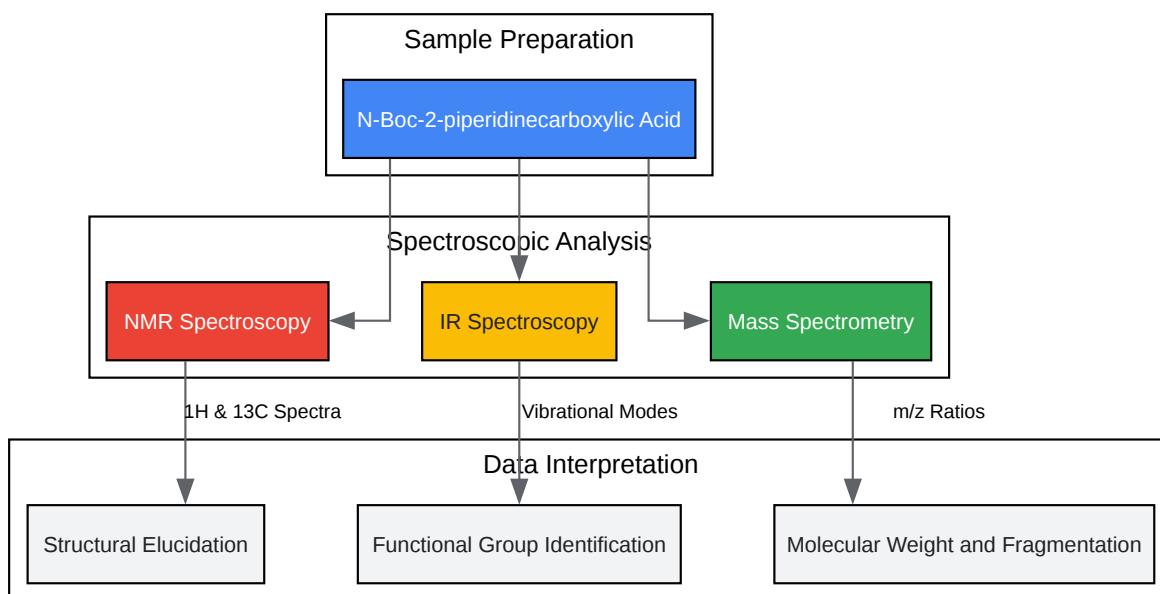
Methodology:

- Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid **N-Boc-2-piperidinecarboxylic acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:**
 - A background spectrum of the clean, empty ATR crystal is collected first.
 - The sample is then placed on the crystal, and pressure is applied to ensure good contact.
 - The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.
- **Data Processing:** The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

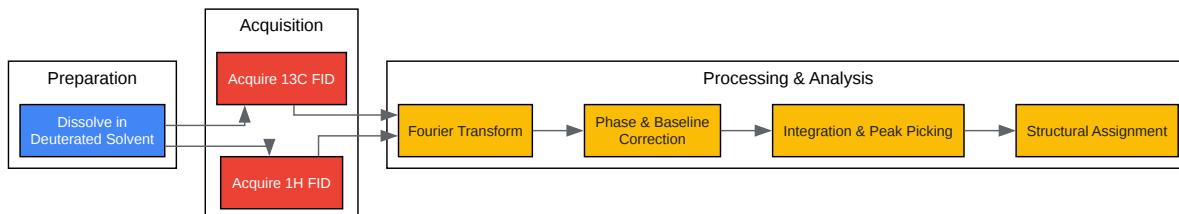
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration in the low $\mu\text{g/mL}$ to ng/mL range.
- **Instrumentation:** A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.
- **Data Acquisition:**
 - The prepared sample solution is infused into the ESI source at a constant flow rate.
 - The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve stable ionization and maximal signal intensity.
 - The mass spectrum is recorded over a relevant mass-to-charge (m/z) range.

- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions.


Workflow Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis of **N-Boc-2-piperidinecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **N-Boc-2-piperidinecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Detailed workflow for NMR data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Boc-2-piperidinecarboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130423#spectroscopic-data-nmr-ir-ms-for-n-boc-2-piperidinecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com